Maggiemycin

Description

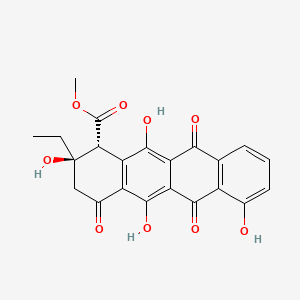

Structure

3D Structure

Properties

CAS No. |

81341-47-1 |

|---|---|

Molecular Formula |

C22H18O9 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

methyl (1R,2R)-2-ethyl-2,5,7,12-tetrahydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate |

InChI |

InChI=1S/C22H18O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,16,23,27-28,30H,3,7H2,1-2H3/t16-,22+/m0/s1 |

InChI Key |

FCUPTGDGQULLKX-KSFYIVLOSA-N |

SMILES |

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Isomeric SMILES |

CC[C@]1(CC(=O)C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Canonical SMILES |

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Other CAS No. |

81341-47-1 |

Synonyms |

maggiemycin |

Origin of Product |

United States |

Discovery and Early Research on Maggiemycin

Isolation and Identification from Microbial Sources

Maggiemycin, along with a related compound, anhydrothis compound, was first isolated from the fermentation broth of an unspeciated strain of Streptomyces (ATCC No. 39235) nih.gov. The initial detection of these compounds was facilitated by bioautography against Bacillus subtilis, a common method for identifying microbial products with antibacterial properties nih.gov.

The isolation and purification process involved extraction of the fermentation products from the cellular material using an acidic polar solvent. The resulting extract was then subjected to further extraction with a polar solvent, followed by washing with water and concentration to yield the crude product. Final purification was achieved through silica gel chromatography google.com.

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques. Analysis of its ultraviolet-visible (UV-visible), infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra, along with electron impact mass spectrometry (EI-MS) and high-resolution electron impact mass spectrometry (HREIMS), provided the foundational data for proposing its structure nih.govjst.go.jp. The structure was ultimately confirmed by partial synthesis from and direct correlation with ε-rhodomycinone, a known anthracyclinone nih.govjst.go.jp. High-resolution mass spectrometry determined the molecular formula of this compound to be C₂₂H₁₈O₉ google.com.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈O₉ |

| Appearance | Red powder |

| Melting Point | 190-195°C |

| Specific Rotation | [α]D²¹ +4.6° (c 0.1, Dioxane) |

| Mass Spectrum (M⁺) | m/z 426.0947 |

Data sourced from Pandey et al., 1989. google.com

Historical Context of this compound's Characterization as a Shunt Product

In the study of microbial secondary metabolism, the term "shunt product" refers to a metabolite that is formed from an intermediate in a biosynthetic pathway, diverting it from the main pathway that leads to the primary final product. This often occurs due to enzymatic modifications of pathway intermediates.

This compound has been characterized as a shunt product that arises from the biosynthesis of other anthracyclines. Specifically, it is derived from the 11-hydroxylation of aklaviketone (B47369), an intermediate in the biosynthesis of certain anthracycline antibiotics. This enzymatic modification diverts aklaviketone from its path to becoming more complex anthracyclines, resulting in the formation of this compound.

The formation of such shunt products is a common phenomenon in the biosynthesis of complex natural products by Streptomyces and other microorganisms. The accumulation of these products can be influenced by various factors, including the genetic makeup of the producing strain and the fermentation conditions. The study of shunt products like this compound provides valuable insights into the intricate enzymatic machinery and regulatory mechanisms of secondary metabolite biosynthesis.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Anhydrothis compound | |

| ε-rhodomycinone |

Elucidation of Maggiemycin S Biosynthetic Pathway

Enzymatic Steps and Intermediates in Maggiemycin Formation

The formation of this compound branches off from the central pathway leading to aklavinone (B1666741), a common precursor for many anthracyclines. ias.ac.in The process begins with the assembly of a polyketide chain, which is then cyclized and aromatized to form the first stable intermediate, aklanonic acid. microbiologyresearch.orgias.ac.in

Aklanonic acid stands as the earliest stable, isolatable intermediate in the biosynthetic pathway of many anthracyclines. microbiologyresearch.orgnih.gov It is a substituted anthraquinone (B42736) that serves as the substrate for a series of tailoring enzymes. microbiologyresearch.org The biosynthetic journey towards this compound and related compounds proceeds through the following key steps:

Methylation: Aklanonic acid is first methylated in a reaction dependent on S-adenosyl-L-methionine (AdoMet). This step converts aklanonic acid into its corresponding methyl ester, aklanonic acid methyl ester (AAME). microbiologyresearch.orgasm.org

Cyclization: The intermediate AAME then undergoes a crucial cyclization reaction to form the fourth ring of the tetracyclic structure, yielding aklaviketone (B47369). microbiologyresearch.orgasm.org

Reduction vs. Hydroxylation: In wild-type daunorubicin-producing strains, aklaviketone is typically reduced by an NADPH-linked reductase to form aklavinone. microbiologyresearch.org However, in mutants that lack this reductase activity but still possess aklavinone 11-hydroxylase, aklaviketone becomes the substrate for this hydroxylase. This hydroxylation reaction leads to the formation of this compound, which accumulates as a shunt product. microbiologyresearch.orgias.ac.in

The elucidation of the this compound pathway has been made possible by the identification and characterization of the specific enzymes that catalyze each step. Cell-free extracts from Streptomyces species have been instrumental in these discoveries. microbiologyresearch.org

Aklanonic Acid Methyltransferase (AAMT): This S-adenosyl-L-methionine-dependent enzyme, encoded by the dauC gene, is responsible for the methylation of aklanonic acid to form AAME. asm.org

AAME Cyclase: Encoded by the dauD gene, this enzyme catalyzes the cyclization of AAME to produce aklaviketone. asm.org

Aklaviketone Reductase: This critical enzyme, encoded by the dauE (or dnrE) gene, is an NADPH-specific reductase. ias.ac.innih.gov Its primary role is to convert aklaviketone into aklavinone. microbiologyresearch.org Recombinant DauE enzyme has been shown to catalyze the conversion of aklaviketone, this compound, and 7-oxodaunomycinone to aklavinone, ε-rhodomycinone, and daunomycinone, respectively. nih.gov The absence or inactivation of this enzyme is the primary reason for the accumulation of this compound in certain mutants. scispace.comias.ac.in

Aklavinone 11-hydroxylase: This NADPH- and oxygen-dependent enzyme is responsible for the hydroxylation at the C-11 position. microbiologyresearch.org In mutants lacking aklaviketone reductase, this enzyme acts on aklaviketone to produce this compound. microbiologyresearch.org In wild-type strains, it hydroxylates aklavinone to form ε-rhodomycinone. microbiologyresearch.org

Table 1: Key Enzymes and Intermediates in this compound Formation

| Intermediate | Enzyme | Gene | Product |

|---|---|---|---|

| Aklanonic Acid | Aklanonic Acid Methyltransferase | dauC | Aklanonic Acid Methyl Ester (AAME) |

| Aklanonic Acid Methyl Ester | AAME Cyclase | dauD | Aklaviketone |

| Aklaviketone | Aklaviketone Reductase | dauE / dnrE | Aklavinone (main pathway) |

| Aklaviketone | Aklavinone 11-hydroxylase | - | This compound (shunt product) |

Genetic Basis of this compound Biosynthesis

The enzymes responsible for producing anthracyclines are encoded by genes typically found clustered together on the chromosome of the producing Streptomyces organism. asm.orgnih.gov

The genes for daunomycin biosynthesis (dau genes) in Streptomyces sp. C5 and doxorubicin (B1662922) biosynthesis (dnr genes) in Streptomyces peucetius are organized in large biosynthetic gene clusters (BGCs). asm.orgnih.gov These clusters contain not only the polyketide synthase (PKS) genes that assemble the carbon skeleton but also the genes for the tailoring enzymes (methyltransferases, cyclases, reductases, hydroxylases), sugar biosynthesis, and regulatory proteins. asm.orgfrontiersin.org The gene dauE, encoding the aklaviketone reductase critical to the this compound shunt, is located within this cluster, just upstream of the PKS genes. nih.gov This clustering facilitates the coordinated regulation of the entire pathway.

The generation and analysis of blocked mutants have been a cornerstone in piecing together the daunomycin and this compound biosynthetic pathways. scispace.com By treating Streptomyces sp. C5 with mutagens, researchers have isolated different classes of mutants, each accumulating a specific intermediate. scispace.commicrobiologyresearch.org

This classic approach provided a clear, step-by-step map of the pathway:

dauC mutants: Accumulate aklanonic acid. scispace.comamanote.com

dauD mutants: Accumulate aklanonic acid methyl ester (AAME). scispace.comamanote.com

dauE mutants: Accumulate this compound, identifying it as a shunt product resulting from the blocked reduction of aklaviketone. scispace.comamanote.com

dauF mutants: Accumulate aklavinone. scispace.comamanote.com

Furthermore, re-mutagenizing a this compound-accumulating dauE mutant led to the creation of double mutants (dauC,E and dauD,E) that accumulated the earlier pathway intermediates, aklanonic acid and AAME, respectively, confirming the sequence of events. scispace.commicrobiologyresearch.org These genetic experiments provided definitive proof of the order of enzymatic reactions. scispace.com

Table 2: Mutant Analysis in the Elucidation of the this compound Pathway

| Mutant Class | Blocked Gene | Accumulated Intermediate |

|---|---|---|

| dauC | Aklanonic Acid Methyltransferase | Aklanonic Acid |

| dauD | AAME Cyclase | Aklanonic Acid Methyl Ester |

| dauE | Aklaviketone Reductase | This compound |

| dauF | Unknown (post-aklavinone step) | Aklavinone |

Metabolic Engineering and Combinatorial Biosynthesis Approaches for this compound and Related Anthracyclinones

The detailed understanding of the genetic and enzymatic basis of anthracyclinone biosynthesis has paved the way for metabolic engineering and combinatorial biosynthesis. frontiersin.org These strategies aim to produce novel "unnatural" natural products with potentially improved therapeutic properties. frontiersin.orgacs.org

By manipulating the biosynthetic gene clusters, scientists can create new anthracyclinone structures. nih.gov Key approaches include:

Heterologous Expression: Expressing genes from various anthracycline BGCs in a host organism like Streptomyces coelicolor allows for the production of different compounds. frontiersin.orgacs.org

Gene Swapping and Deletion: Replacing or deleting specific genes can alter the final product. For example, swapping ketoreductase and cyclase enzymes can lead to differently hydroxylated or cyclized analogues. acs.orgnih.gov

Combinatorial Cassettes: Assembling cassettes of tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) from different pathways and co-expressing them with a specific anthracyclinone scaffold can generate a diverse library of new compounds. acs.orgacs.org

Host Engineering: Modifying the host strain to increase the supply of essential precursors, such as malonyl-CoA, can significantly enhance the production titers of the desired anthracyclinones. acs.org

These synthetic biology platforms, such as the BIOPOLYMER toolbox developed for S. coelicolor, provide a foundational technology for the microbial synthesis of designer anthracycline analogues, moving beyond the molecules accessible in nature. acs.org

Strategies for Pathway Diversification and Novel Anthracyclinone Production

The generation of novel anthracyclinones, including derivatives of this compound, can be achieved through various pathway diversification strategies. These approaches primarily involve genetic and metabolic engineering to alter the structure of the final product.

One key strategy is combinatorial biosynthesis , which involves the rational combination of genes from different biosynthetic pathways to create "unnatural" natural products. acs.orgresearchgate.net For anthracyclines, this can include swapping ketoreductase and cyclase enzymes within the polyketide synthase (PKS) cassettes to alter the core polyketide scaffold. acs.org For instance, introducing an aromatase cyclase from a different pathway, such as the mithramycin biosynthetic pathway, can lead to hydroxylated analogues. acs.org

Another significant approach is the modification of tailoring enzymes . These enzymes, which include hydroxylases, methyltransferases, and glycosyltransferases, act on the polyketide core to create structural diversity. frontiersin.orgnih.gov For example, the enzyme DnrK, a 4-O-methyltransferase from the daunorubicin (B1662515) pathway, and RdmB, which catalyzes 10-hydroxylation in the rhodomycin (B1170733) pathway, represent tailoring enzymes whose functions have diverged to create different anthracycline structures. acs.org Engineering the expression of these or other tailoring enzymes in a this compound-producing strain could lead to novel derivatives.

The diversification of sugar moieties attached to the anthracyclinone core represents a further powerful strategy. Glycosyltransferases often exhibit a degree of substrate flexibility, allowing them to attach different sugar units to the aglycone. mdpi.com By co-expressing genes for the biosynthesis of various deoxysugars with a flexible glycosyltransferase, a library of new glycosylated anthracyclines can be produced. nih.gov

The following table summarizes key enzymatic strategies for the diversification of anthracyclinone biosynthesis:

| Strategy | Enzyme Type | Example of Modification | Potential Outcome |

| PKS Cassette Engineering | Ketoreductase, Cyclase | Swapping with enzymes from other polyketide pathways. acs.org | Altered polyketide backbone, novel hydroxylation patterns. |

| Tailoring Reactions | Hydroxylase, Methyltransferase | Introduction of heterologous tailoring enzymes like RdmB. acs.org | Novel hydroxylation or methylation at various positions. |

| Glycodiversification | Glycosyltransferase | Co-expression with biosynthetic pathways for alternative sugars. mdpi.comnih.gov | Anthracyclinones with different sugar moieties, potentially altering bioactivity. |

These strategies, while often applied to major anthracyclines like doxorubicin, provide a clear framework for the potential generation of novel compounds based on the this compound scaffold.

Heterologous Expression Systems in Biosynthesis Studies

Heterologous expression systems are indispensable tools for studying and manipulating the biosynthetic pathways of complex natural products like anthracyclines. researchgate.netfrontiersin.org These systems involve transferring the entire biosynthetic gene cluster (BGC) from the native producer, which may be slow-growing or genetically intractable, into a more amenable host organism.

Streptomyces species are commonly used as heterologous hosts due to their ability to correctly express the complex type II PKS systems required for anthracycline biosynthesis. Commonly used hosts include:

Streptomyces albus : This host has been successfully used for the heterologous expression of the nogalamycin (B1679386) and steffimycin (B1681132) biosynthetic gene clusters. nih.govnih.gov Its clean metabolic background facilitates the identification and isolation of the heterologously produced compounds. nih.gov

Streptomyces venezuelae : This species has been engineered for the combinatorial biosynthesis of glycosylated anthracyclines. nih.gov Its rapid growth and well-established genetic tools make it a suitable platform for generating libraries of novel compounds.

Streptomyces coelicolor : As a model actinomycete, S. coelicolor has been developed into a platform for engineering anthracyclinone pathways. acs.org Deletion of native gene clusters in this host can improve the production of heterologous products. acs.org

The process of heterologous expression typically involves cloning the entire BGC into a suitable vector, which is then introduced into the chosen host. The expression of the cluster can lead to the production of the natural product or intermediates, allowing for detailed study of the pathway. nih.gov For instance, the expression of the steffimycin gene cluster in S. albus led to the isolation and characterization of key biosynthetic intermediates, providing insights into the cyclization mechanisms. nih.gov

The table below highlights prominent heterologous hosts used in anthracycline biosynthesis research:

| Heterologous Host | Anthracycline Pathway Studied | Key Findings | Reference |

| Streptomyces albus | Nogalamycin, Steffimycin | Successful production of the aglycones and glycosylated forms; elucidation of cyclization steps. | nih.govnih.gov |

| Streptomyces venezuelae | Doxorubicin (derivatives) | Platform for combinatorial biosynthesis and glycodiversification. | nih.gov |

| Streptomyces coelicolor | Various Anthracyclinones | Development of a BioBricks toolkit for metabolic engineering of novel anthracyclinones. | acs.org |

These heterologous systems are crucial not only for understanding the fundamental biochemistry of pathways like that leading to this compound but also for implementing the diversification strategies discussed previously to generate novel and potentially more effective therapeutic agents.

Advanced Structural Elucidation Methodologies and Comparative Analysis of Maggiemycin

Application of Spectroscopic Techniques in Research-Oriented Structure Determination

The structural architecture of Maggiemycin was meticulously pieced together using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy. These methods, used in concert, allowed for an unambiguous assignment of its structure. google.comnih.gov

NMR spectroscopy was a cornerstone in defining the molecular framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provided critical data.

The ¹H NMR spectrum of this compound revealed characteristic signals that distinguished it from other anthracyclinones. Key features included a methyl triplet and a methoxy (B1213986) singlet, which initially suggested a similarity to the ε-rhodomycinone group of antibiotics. google.com However, a crucial difference was the absence of a proton signal at the C-7 position. This structural change resulted in the appearance of the C-8 methylene (B1212753) protons as a doublet of doublets at 2.8 ppm and a doublet at 3.20 ppm. Spin decoupling studies confirmed the coupling between one of the C-8 protons and the C-10 proton, further solidifying the connectivity within this portion of the molecule. google.com

The ¹³C NMR spectrum was instrumental in definitively differentiating this compound from its close analogue, ε-rhodomycinone. The precise chemical shifts of the carbon atoms provided a unique fingerprint of the molecule's carbon skeleton, confirming the substitution pattern in ring A. google.com

Table 1: Key ¹H NMR Signals for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

|---|---|---|---|

| 1.15 | t | 7 | Methyl group |

| 2.80 | dd | 17, 2 | C-8 methylene proton |

| 3.20 | d | 17 | C-8 methylene proton |

This table is based on descriptive data from the source and does not represent a complete NMR peak list.

Electron Impact Mass Spectrometry (EIMS), including high-resolution analysis, was employed to determine the molecular weight and elemental composition of this compound. nih.gov This technique provides the exact mass of the molecule, from which the molecular formula can be deduced. The fragmentation pattern observed in the mass spectrum offers additional structural clues, revealing stable fragments of the molecule which can be analyzed to understand its substructures. For this compound, EIMS data was vital in confirming the proposed molecular formula and corroborating the structural features determined by NMR. google.com

UV-Vis and IR spectroscopy provided valuable information regarding the chromophores and functional groups present in this compound. The UV-Vis spectrum is characteristic of the anthracycline chromophore, the extensive system of conjugated double bonds that gives the compound its color. google.com IR spectroscopy was used to identify key functional groups within the molecule, such as carbonyls (C=O) from the quinone and ester moieties, and hydroxyl (-OH) groups. The spectroscopic data obtained from naturally isolated this compound was shown to be identical to that of the synthetically produced compound, confirming the structural assignment. google.com

Comparative Structural Analysis with Biosynthetic Precursors and Related Anthracyclinones

Understanding the structure of this compound is enhanced by comparing it to its biosynthetic precursors and other related anthracyclinones. This comparative approach highlights the unique structural features of this compound.

The primary structural analogue for comparison with this compound is ε-rhodomycinone. google.com While both share the same basic anthracyclinone core, a key distinction lies in the substitution pattern of the A-ring. As established by NMR, this compound lacks a hydroxyl group at the C-7 position, which is present in ε-rhodomycinone, and instead possesses a ketone. This seemingly minor change has significant implications for the molecule's conformation and biological activity. google.comnih.gov This structural difference is the defining feature that separates this compound from ε-rhodomycinone.

The structural relationship between this compound and ε-rhodomycinone was unequivocally confirmed through partial synthesis. This compound was successfully synthesized from ε-rhodomycinone through oxidation using Jones reagent in acetone, with a reported yield of 68%. google.com The resulting synthetic product was identical in all physicochemical properties (TLC, UV, IR, ¹H NMR, and EIMS) to the natural this compound. google.com

Furthermore, another novel anthracyclinone, anhydrothis compound, was prepared from this compound. Refluxing this compound with p-toluene sulfonic acid in benzene (B151609) for four hours resulted in an 84% yield of anhydrothis compound, which was also identical to its naturally occurring counterpart. google.com

From a biosynthetic perspective, this compound is a naturally occurring anthracyclinone isolated from a culture of an unspeciated Streptomyces strain (ATCC No. 39235). nih.gov Anthracyclinones are typically biosynthesized via polyketide pathways. The production of this compound by a mutant strain suggests it is a product of a modified anthracycline biosynthetic pathway. google.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anhydrothis compound |

| ε-Rhodomycinone |

| Daunorubicinone |

| Anhydro-7-oxidodaunorubicinone |

| 7-Oxidodaunorubicinone |

| Daunorubicin (B1662515) |

| Adriamycin |

| Carminomycin |

Molecular Mechanisms of Action of Maggiemycin

Cellular and Subcellular Targets in Preclinical Biological Systems

As an anthracycline, Maggiemycin is presumed to share its primary molecular targets with other members of this well-established class of chemotherapeutic agents. The primary subcellular targets for anthracyclines are the cell nucleus and its components, particularly DNA and associated enzymes that regulate its topology. mdpi.com

The planar aromatic structure of anthracyclines facilitates their intercalation between the base pairs of the DNA double helix. This insertion distorts the normal helical structure of DNA, leading to a cascade of cellular consequences. The binding of these molecules to DNA can physically obstruct the processes of transcription and replication, thereby inhibiting the synthesis of RNA and DNA. nih.gov This interaction is a critical aspect of their cytotoxic effects.

Furthermore, the interaction of anthracyclines with DNA is not limited to simple intercalation. These compounds can also influence the higher-order structure of chromatin, the complex of DNA and proteins, mainly histones, that forms chromosomes within the nucleus of eukaryotic cells. mdpi.com By altering DNA topology, anthracyclines can affect chromatin remodeling processes, which are essential for gene expression and DNA repair.

A key molecular target for many anthracyclines is topoisomerase II, an essential enzyme that plays a critical role in managing the topological state of DNA. mdpi.comnih.gov Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another segment of the DNA to pass through, and then resealing the break. nih.gov This activity is crucial for relieving torsional stress during DNA replication and transcription, as well as for segregating chromosomes during cell division. nih.govnih.gov

Anthracyclines are known to act as topoisomerase II poisons. They stabilize the transient "cleavable complex," which is an intermediate in the enzyme's catalytic cycle where the DNA is broken and covalently attached to the enzyme. nih.gov By preventing the re-ligation of the DNA strands, these drugs lead to the accumulation of permanent DNA double-strand breaks. mdpi.com These breaks trigger cellular DNA damage response pathways, which, if overwhelmed, can lead to the initiation of apoptosis, or programmed cell death. nih.gov While specific studies on this compound's interaction with topoisomerase II are not extensively documented, its structural similarity to other anthracyclines strongly suggests a similar mechanism of action.

Pathways of Cellular Response to this compound Exposure in Preclinical Models

The cellular response to this compound, as with other DNA-damaging agents, involves a complex network of signaling pathways that ultimately determine the cell's fate.

The physical obstruction of the DNA template by intercalation and the generation of topoisomerase II-mediated DNA damage are primary mechanisms by which anthracyclines inhibit DNA replication. nih.gov The presence of drug-DNA adducts and DNA strand breaks stalls the progression of the replication fork, the complex machinery responsible for duplicating DNA. cancer.gov This stalling can lead to replication stress, a state that activates specific cellular checkpoints to halt the cell cycle and allow for DNA repair. icr.ac.uk If the damage is too extensive to be repaired, the cell will be directed towards apoptosis. cancer.gov Preclinical studies have shown that this compound is active against various murine tumor cell lines, and this activity is likely attributable, at least in part, to the inhibition of DNA replication. mdpi.com

The DNA damage induced by anthracyclines activates a number of cellular signaling pathways. A central player in the DNA damage response is the activation of the PI3K/AKT/mTOR and MAPK signaling pathways, which are critical regulators of cell survival, proliferation, and apoptosis. nih.gov DNA double-strand breaks, in particular, are potent activators of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis.

In the context of cancer, where these signaling pathways are often dysregulated, the introduction of a DNA-damaging agent like an anthracycline can tip the balance towards cell death. mdpi.comfrontiersin.org While direct preclinical studies detailing the specific signaling pathways initiated by this compound are limited, its demonstrated cytotoxic activity in tumor cell lines suggests the engagement of these well-established DNA damage response pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective drugs. gardp.org Initial studies on this compound and its synthesized analogue, Anhydrothis compound, have provided preliminary insights into the SAR of this novel class of anthracyclinones. mdpi.com

Both this compound and Anhydrothis compound have demonstrated in vitro activity against KB, P388, and L1210 murine tumor cell lines. mdpi.comgoogle.com However, a notable finding from these early studies is that Anhydrothis compound exhibits greater cytotoxic activity than this compound. mdpi.comgoogle.com This suggests that the structural differences between the two molecules have a significant impact on their biological function.

The primary structural difference between this compound and Anhydrothis compound lies in the A-ring of the anthracyclinone core. The conversion of this compound to Anhydrothis compound involves a dehydration reaction. This structural modification, the removal of a hydroxyl group and a proton to form a double bond, appears to enhance the antitumor activity. This finding is significant as it provides a direction for the synthesis of new analogues with potentially improved therapeutic efficacy. Further SAR studies involving a broader range of analogues would be invaluable in elucidating the precise structural features required for optimal activity and for understanding the mechanistic basis of their cytotoxic effects.

Table of In Vitro Cytotoxicity Data

| Compound | KB (ED₅₀ µg/mL) | P388 (ED₅₀ µg/mL) | L1210 (ED₅₀ µg/mL) |

| This compound | 0.5 | 0.8 | 1.0 |

| Anhydrothis compound | 0.1 | 0.2 | 0.3 |

| Data from patent US4501699A google.com |

Correlating Structural Features with Molecular Target Binding

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific functional groups that constitute the molecule. As an aromatic polyketide, its structure is characterized by a tetracyclic ring system, which is typical of anthracyclinones. google.comutupub.fi Research has identified the I-domain of integrins, specifically the α1I and α2I domains, as a key molecular target for this compound and its analogues. utupub.fi The interaction is centered on the Metal Ion-Dependent Adhesion Site (MIDAS) within these domains, a critical region for ligand binding and integrin function. utupub.fiutupub.fi

The binding of this compound to the integrin αI domains is not merely a random event but a specific interaction dictated by its structural features. The planar aromatic core of the anthracyclinone allows it to fit within the binding pocket, while peripheral hydroxyl and carbonyl groups can form crucial hydrogen bonds and coordinate with the metal ion in the MIDAS. Molecular modeling and experimental data have highlighted the importance of specific residues within the α2I domain for this interaction. For instance, the tyrosine residue at position 285 (Y285) has been shown to be critical for the binding of this compound analogues, such as L3008 (anhydro-maggiemycin). utupub.fi The inhibition of cell adhesion to collagen by these compounds is dependent on this specific tyrosine residue, confirming its role as a key interaction point. utupub.fi

The structure of this compound, confirmed through various spectroscopic techniques including NMR and mass spectrometry, reveals a specific substitution pattern on its A-ring that distinguishes it from related compounds like ε-rhodomycinone. google.comnih.gov This unique arrangement of functional groups is directly responsible for its binding affinity and selectivity towards its molecular targets.

Table 1: Correlation of this compound's Structural Features with Molecular Target Binding

| Structural Feature | Molecular Target | Binding Mechanism/Interaction | Reference |

|---|---|---|---|

| Tetracyclic Aromatic Polyketide Core | Integrin α1I and α2I domains | Provides the foundational scaffold that fits into the binding site of the integrin I-domains. | google.comutupub.fi |

| Functional Groups (e.g., Hydroxyl, Carbonyl) | Metal Ion-Dependent Adhesion Site (MIDAS) | Participates in coordination with the essential metal ion (e.g., Mg2+) within the MIDAS and forms hydrogen bonds with amino acid residues. | utupub.fiutupub.fi |

| Overall Molecular Conformation | Tyrosine 285 (Y285) in α2I domain | Enables specific interaction with key amino acid residues like Y285, which is critical for the inhibitory effect on collagen binding. | utupub.fi |

Impact of Derivatization on Mechanistic Pathways

The chemical modification of the this compound structure, or derivatization, can significantly alter its biological activity and mechanistic pathways. nih.gov Derivatization involves chemically modifying a compound to produce a new one with different properties, which can lead to enhanced potency, altered selectivity, or a different mode of action. gcms.czsigmaaldrich.comresearchgate.net

A prominent example is the formation of anhydro-maggiemycin. nih.gov This derivative is formed by the dehydration of this compound and has demonstrated greater potency against murine tumor cell lines such as KB, P388, and L1210 when compared to the parent compound. nih.gov The increased activity of anhydro-maggiemycin suggests that the structural change resulting from the loss of a water molecule enhances its interaction with its molecular target.

Table 2: Impact of this compound Derivatization on Mechanistic Pathways

| Derivative | Chemical Modification | Impact on Mechanistic Pathway | Reference |

|---|---|---|---|

| Anhydro-maggiemycin (L3008) | Dehydration (loss of a water molecule) from the this compound structure. | Shows increased antitumor activity. Binds with equal and high potency to the MIDAS of both integrin α1I and α2I domains, indicating altered selectivity and enhanced binding affinity compared to the parent compound. | nih.govutupub.fi |

Molecular and Biochemical Mechanisms of Resistance to Anthracyclinones Generalizable Framework

Efflux Pump Mechanisms and Their Modulation

One of the most well-characterized mechanisms of resistance to anthracyclines is the increased efflux of the drug from the cancer cell, leading to a decreased intracellular concentration. This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters.

P-glycoprotein (P-gp/MDR1): This is a prominent member of the ABC transporter superfamily that actively pumps a wide range of xenobiotics, including anthracyclines, out of the cell. Overexpression of P-gp is a common cause of multidrug resistance (MDR) in cancer cells.

Multidrug Resistance-associated Protein (MRP) family: Other members of the ABC transporter family, such as MRP1, also contribute to anthracycline efflux.

Modulation of these efflux pumps with inhibitors, also known as chemosensitizers, is an active area of research to overcome resistance.

Target Modification or Protection Strategies

Alterations in the cellular target of anthracyclines can also lead to drug resistance.

Topoisomerase II Alterations: Changes in the expression levels or mutations in the gene encoding for topoisomerase II can reduce the enzyme's sensitivity to anthracyclines. This can result in a decreased formation of the drug-DNA-enzyme complex and, consequently, fewer DNA double-strand breaks.

DNA Repair Mechanisms: An increased capacity of cancer cells to repair the DNA damage induced by anthracyclines can contribute to resistance. Enhanced activity of DNA repair pathways can counteract the cytotoxic effects of the drug.

Enzymatic Inactivation and Detoxification Pathways

Cancer cells can develop resistance by increasing the metabolic inactivation and detoxification of anthracyclines.

Reductive Metabolism: Enzymes such as carbonyl reductases and aldo-keto reductases can metabolize anthracyclines into less active alcohol metabolites.

Oxidative Metabolism: Peroxidases, such as myeloperoxidase, can catalyze the oxidative degradation of anthracyclines, leading to their inactivation. This process can result in the formation of non-toxic metabolic products.

Glutathione (B108866) and Glutathione-S-Transferases (GSTs): The glutathione system plays a crucial role in detoxifying xenobiotics. Increased levels of glutathione and the activity of GSTs can contribute to the detoxification of anthracyclines and their reactive oxygen species byproducts.

Cellular Bypass Mechanisms in Response to Compound Activity

Cancer cells can evade the cytotoxic effects of anthracyclines by activating pro-survival pathways and inhibiting apoptosis.

Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family, can raise the threshold for triggering programmed cell death, thereby conferring resistance to anthracycline-induced apoptosis.

Alterations in p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage. Mutations or inactivation of the p53 pathway can allow cancer cells to bypass cell cycle arrest and apoptosis, leading to resistance.

Advanced Analytical Techniques for Maggiemycin Research

Chromatographic Separations for Compound Isolation and Purity Assessment in Research

Chromatographic techniques are fundamental in Maggiemycin research, enabling its separation from related anthracyclines and other metabolites. google.comatlanchimpharma.com These methods exploit differences in the physicochemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis and purification of this compound. In biosynthetic studies involving mutant strains of Streptomyces peucetius, HPLC has been instrumental in confirming the accumulation of this compound and quantifying its proportion relative to other anthracyclines. ias.ac.in For instance, analysis of the mutant strain SPMAG revealed that this compound constituted 42% of the total anthracycline content, a finding confirmed by HPLC separation. ias.ac.in

Furthermore, HPLC is essential when Thin-Layer Chromatography (TLC) fails to resolve certain compounds. Research on mutants of Streptomyces sp. strain C5 showed that while this compound and the intermediate aklaviketone (B47369) were inseparable on TLC plates, their separation and confirmation were successfully achieved using HPLC. scispace.com While specific UPLC methods for this compound are not detailed in the provided research, UPLC, as a higher-resolution and faster version of HPLC, offers significant potential for improving the speed and efficiency of this compound analysis from complex mixtures. mdpi.comshimadzu.com

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the production of this compound in fermentation cultures and tracking its purification. google.comnih.gov It is particularly valuable in screening mutant strains of Streptomyces for altered metabolite production. scispace.commicrobiologyresearch.org By observing the presence or absence of specific spots under UV light, researchers can quickly identify mutants that accumulate this compound as a shunt product. microbiologyresearch.orgscispace.com

During the isolation process, TLC is used to check fractions from column chromatography to identify those containing the pure compound. google.com The mobility of this compound on TLC plates is characterized by its R_f value, which varies depending on the solvent system used.

| Solvent System | R_f Value for this compound | Reference |

|---|---|---|

| Chloroform:Benzene (B151609):Methanol (6:3:1) | 0.69 | google.com |

| Chloroform:Hexane:Methanol (5:5:1) | 0.57 | google.com |

| Chloroform:Acetone (80:20) | 0.82 | google.com |

Hyphenated Techniques for Comprehensive Characterization and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled sensitivity and specificity for analyzing complex samples containing this compound. mdpi.comnih.goveag.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of metabolites in intricate mixtures like fermentation broths. eag.comnih.govcreative-proteomics.com The process involves separating compounds via liquid chromatography, ionizing them, and then subjecting them to two stages of mass analysis. eag.com The first stage selects a specific parent ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second stage analyzes the resulting daughter ions, creating a specific fragmentation pattern that serves as a structural fingerprint of the compound. eag.comcreative-proteomics.com

This high degree of selectivity allows for the accurate detection of this compound even at trace levels and in the presence of structurally similar compounds, minimizing matrix effects. creative-proteomics.com While specific LC-MS/MS parameters for this compound are not extensively published, the technique is routinely applied for the analysis of pharmaceuticals and their metabolites in complex biological and environmental samples. nih.goveurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized in the analysis of this compound. This technique is suitable for volatile or semi-volatile compounds, often requiring derivatization for polar molecules like anthracyclines to increase their volatility. In one study, this compound was identified as part of the volatile profile analysis, demonstrating the applicability of GC-MS in specific research contexts. rsc.org

| Analytical Parameter | Value for this compound | Reference |

|---|---|---|

| Retention Time (min) | 49.699 | rsc.org |

| Molecular Formula | C22H18O9 | rsc.org |

| Observed Mass (m/z) | 425.0878 | rsc.org |

| Calculated Mass (m/z) | 425.0829 | rsc.org |

Spectroscopic Methods for Quantitative and Qualitative Analysis in Research Settings

Spectroscopic methods are indispensable for the structural elucidation of newly isolated compounds like this compound and for confirming their identity. google.comnih.govnih.gov

The structure of this compound was originally determined through a combination of spectroscopic analyses. google.comnih.gov High-Resolution Electron Impact Mass Spectrometry (HREIMS) established its elemental composition as C₂₂H₁₈O₉. google.com The Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum was particularly crucial in distinguishing this compound from its close relative, ε-rhodomycinone, by identifying a key signal at 198.3 ppm. google.com Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provided further structural details, which were ultimately confirmed by the partial synthesis of this compound from ε-rhodomycinone. google.comnih.gov

| Property | Description | Reference |

|---|---|---|

| Appearance | Red powder | google.com |

| Melting Point | 190°-195° C | google.com |

| Molecular Formula | C₂₂H₁₈O₉ | google.comechemi.com |

| Molecular Weight | 426.377 | echemi.com |

| High-Resolution MS (HREIMS) | m/z 426.0947 (M⁺) | google.com |

| UV-Visible Spectrum λmax (nm) | 228, 250 (sh), 268, 290 (sh), 445 | acs.org |

| ¹³C NMR (Key Signal) | 198.3 ppm | google.com |

Advanced NMR Techniques for Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, chemical reactivity, and molecular environment of molecules. filab.fr For a molecule as complex as this compound, advanced NMR methods are essential to move beyond simple structural confirmation to understanding its three-dimensional shape and how it interacts with other molecules.

Initial structural work on this compound utilized fundamental 1D NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR. The ¹H NMR spectrum was crucial in identifying key structural features. For instance, the absence of a proton signal at C-7, a common feature in related anthracyclines, was a critical early observation. google.com Spin decoupling studies further confirmed the connectivity between protons, such as the coupling between a C-8 proton and the C-10 proton. google.com The ¹³C NMR spectrum provided definitive evidence for the placement of carbonyl groups, with a signal at 198.3 ppm confirming the specific substitution pattern that distinguishes this compound from its close analogue, ε-rhodomycinone. google.com

Modern structural analysis of compounds like this compound would typically employ a suite of advanced 2D NMR experiments to map out the complete molecular framework and stereochemistry with high confidence. numberanalytics.com These techniques correlate nuclear spins, providing a more comprehensive picture of molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule. numberanalytics.com For this compound, COSY would be used to trace the connectivity of protons along the aliphatic portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the heteronuclei they are attached to, such as ¹³C or ¹⁵N. numberanalytics.com This is invaluable for assigning the carbon signals in this compound's ¹³C NMR spectrum based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. numberanalytics.com This is essential for determining the three-dimensional structure and stereochemistry of this compound.

Beyond static structure, NMR is a primary tool for studying the dynamics of molecules and their interactions with biological targets, such as proteins. parisdescartes.frmdpi.com Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are used to identify binding interfaces and characterize protein-ligand interactions. frontiersin.orgresearchoutreach.org By monitoring changes in the NMR spectrum of a target protein upon the addition of a ligand like this compound, researchers can map the binding site at an atomic level. frontiersin.org Furthermore, NMR methods such as relaxation analysis can probe the flexibility and conformational changes in this compound and its potential protein targets, which are often crucial for biological function. parisdescartes.frnih.gov

| NMR Technique | Application in this compound Research | Reference |

| ¹H NMR | Identification of proton environments and spin-spin couplings. Confirmed absence of C-7 proton. | google.com |

| ¹³C NMR | Determination of the carbon skeleton. Confirmed carbonyl position at 198.3 ppm. | google.com |

| COSY | Establishing proton-proton connectivity within spin systems. | numberanalytics.comnih.gov |

| HSQC/HMBC | Assigning carbon signals and connecting molecular fragments. | numberanalytics.comnih.gov |

| NOESY | Determining three-dimensional structure and stereochemistry through spatial proximities. | numberanalytics.com |

| CSP / STD NMR | Mapping binding interfaces and studying interactions with biological macromolecules. | frontiersin.orgresearchoutreach.org |

High-Resolution Mass Spectrometry for Precise Mass Measurement and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity of a novel compound by providing a highly accurate measurement of its mass. studymind.co.uk This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the analyte. whitman.edu

For this compound, high-resolution electron impact mass spectrometry was used to determine its precise molecular weight. The experimentally measured monoisotopic mass was found to be 426.0947 amu. google.com This value was compared to the theoretical exact mass calculated for the proposed molecular formula.

The process of confirming a molecular formula using HRMS involves these key steps:

Precise Mass Measurement: The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). filab.fr

Candidate Formula Generation: Based on the measured mass and knowledge of the elements likely to be present, a list of possible molecular formulas is generated.

Formula Confirmation: The measured mass is compared against the calculated exact masses of the candidate formulas. The formula whose calculated mass most closely matches the measured mass is confirmed as the correct one. whitman.edu

In the case of this compound, the measured mass of 426.0947 showed a deviation (Δm) of only 0.3 millimass units (mmu) from the calculated mass for the molecular formula C₂₂H₁₈O₉. google.com This extremely small error provides very high confidence in the assigned formula.

Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer exceptional mass accuracy and resolution, further solidifying the reliability of molecular formula assignments. numberanalytics.complos.org LC-HRMS, which couples liquid chromatography with high-resolution mass spectrometry, is now routinely used in natural product discovery to identify known compounds and flag novel ones in complex mixtures, as was done in a study that also detected this compound. nih.gov

| Parameter | This compound Data | Anhydrothis compound Data | Reference |

| Molecular Formula | C₂₂H₁₈O₉ | C₂₂H₁₆O₈ | google.com |

| Calculated Exact Mass (amu) | 426.0950 | 408.0845 | google.com |

| Measured Molecular Weight (amu) | 426.0947 | 408.0840 | google.com |

| Mass Deviation (Δm, mmu) | 0.3 | 0.5 | google.com |

This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions, ensuring the correct identification of this compound. whitman.edu

Emerging Research Frontiers and Future Directions for Maggiemycin Studies

Integrated Omics Approaches in Maggiemycin Biosynthesis and Action

The biosynthesis of complex natural products like this compound involves a cascade of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC). frontiersin.org Understanding the regulation and flux of this pathway requires a holistic view that transcends the study of individual genes or enzymes. Integrated "omics" approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the complexities of this compound production and its mechanism of action. nih.govwikipedia.org

Genomics provides the foundational blueprint, identifying the BGC responsible for this compound synthesis in the producing organism, a Streptomyces species. frontiersin.org By sequencing and annotating the genome, researchers can pinpoint the polyketide synthase (PKS) genes, tailoring enzymes (e.g., oxygenases, methyltransferases, and cyclases), and regulatory elements that constitute the this compound assembly line. Comparative genomics can further reveal evolutionary relationships between the this compound BGC and those of other known anthracyclines, offering clues about its unique structural features.

Transcriptomics , the study of the complete set of RNA transcripts, offers a dynamic snapshot of gene expression under different conditions. youtube.com By comparing the transcriptomes of high- and low-producing Streptomyces strains, or by analyzing gene expression profiles over a fermentation timeline, scientists can identify which genes within the BGC are critical for this compound biosynthesis and when they are activated. This can also uncover regulatory genes outside the primary cluster that influence production. metabolon.com

Proteomics , the large-scale study of proteins, complements transcriptomics by confirming that the transcribed genes are translated into functional enzymes. youtube.com Quantitative proteomics can measure the abundance of biosynthetic enzymes, providing direct insight into the metabolic capacity for this compound synthesis. Identifying post-translational modifications of these enzymes can also reveal additional layers of regulation.

Metabolomics focuses on the complete set of small-molecule metabolites within an organism. slideshare.net This approach can identify not only this compound itself but also its biosynthetic intermediates and potential shunt products. acs.orgyok.gov.tr In the case of this compound, which is known to be a shunt product of the daunorubicin (B1662515) pathway, metabolomics is crucial for understanding the metabolic branch points and bottlenecks that lead to its formation. acs.orgmdpi.commdpi.com

Integrating these omics datasets provides a multi-layered understanding of this compound biosynthesis. nih.govfrontiersin.orgresearchgate.netbiorxiv.org For instance, a systems biology approach could correlate the expression levels of specific biosynthetic genes (transcriptomics) with the abundance of their corresponding enzymes (proteomics) and the accumulation of specific intermediates (metabolomics). This integrated view is essential for rationally engineering the host strain to improve this compound yield or to generate novel analogues. nih.gov

Table 1: Application of Integrated Omics in this compound Research

| Omics Discipline | Key Questions for this compound Research | Potential Findings |

| Genomics | What is the complete sequence and organization of the this compound biosynthetic gene cluster? | Identification of core PKS, tailoring enzymes, and regulatory genes. |

| Transcriptomics | Which genes are differentially expressed during this compound production? | Pinpointing key transcriptional regulators and bottlenecks in the biosynthetic pathway. |

| Proteomics | What is the abundance and post-translational modification status of the biosynthetic enzymes? | Understanding the enzymatic capacity and regulatory mechanisms at the protein level. |

| Metabolomics | What are the intermediates and shunt products of the this compound pathway? | Elucidating the complete biosynthetic route and identifying metabolic chokepoints. |

| Integrated Omics | How do the different molecular layers (genes, transcripts, proteins, metabolites) interact to control this compound biosynthesis? | A comprehensive model of pathway regulation for targeted metabolic engineering. |

Computational Modeling and Simulation for Mechanism Prediction and Analogue Design

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and natural product research. nih.govnih.govsolteszlab.comelifesciences.org For this compound, these in-silico approaches offer a rapid and cost-effective means to predict its mechanism of action and to design novel, potentially more potent analogues.

Molecular docking is a primary computational technique that can predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govbibliotekanauki.plredalyc.org Given that many anthracyclines exert their anticancer effects by intercalating into DNA and inhibiting topoisomerase II, a key research direction would be to perform docking studies of this compound with these biological targets. mdpi.com By comparing the predicted binding affinity and interaction patterns of this compound with those of well-characterized anthracyclines like doxorubicin (B1662922), researchers can generate hypotheses about its specific mode of action. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the this compound-target complex.

Furthermore, computational models can be used to design novel this compound analogues. nih.gov By systematically modifying the chemical structure of this compound in-silico (e.g., adding or removing functional groups) and then docking these virtual analogues against the target protein, scientists can predict which modifications are likely to enhance binding affinity and, by extension, biological activity. This approach, known as structure-based drug design, can prioritize the most promising analogues for chemical synthesis and biological testing, thereby streamlining the drug discovery pipeline. redalyc.orgfrontiersin.org

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Goal | Expected Outcome |

| Molecular Docking | Predict the binding mode of this compound to DNA and topoisomerase II. | Identification of key interacting residues and prediction of binding affinity. |

| Molecular Dynamics Simulation | Simulate the dynamic behavior of the this compound-target complex over time. | Assessment of the stability of the predicted binding pose and conformational changes. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. | A virtual template for screening compound libraries to find new potential inhibitors. |

| In-silico Analogue Design | Propose novel this compound derivatives with improved properties. | A prioritized list of new compounds for synthesis and experimental validation. |

Green Chemistry and Sustainable Production of this compound and Related Compounds

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are highly relevant to the production of pharmaceuticals like this compound. acs.orgmygreenlab.orgcompoundchem.com Traditional chemical syntheses of complex natural products can be lengthy, inefficient, and reliant on harsh reagents and organic solvents. Fermentative production of this compound by its native Streptomyces host offers a more sustainable starting point, but this process can also be optimized using green chemistry and synthetic biology approaches.

One key strategy is the development of improved production hosts through metabolic engineering . By applying the knowledge gained from integrated omics studies, researchers can modify the Streptomyces strain to enhance the metabolic flux towards this compound. This could involve overexpressing key biosynthetic genes, deleting genes responsible for the formation of competing byproducts, and optimizing the supply of precursor molecules. frontiersin.org

Morphological engineering of the producing Streptomyces strain is another promising avenue. Streptomyces species grow as complex mycelial networks, which can lead to high viscosity in fermenters and hinder efficient production. By genetically modifying genes that control morphology, it is possible to create strains that grow in a more dispersed manner, leading to improved nutrient uptake and higher product titers. acs.org

Furthermore, the principles of process intensification can be applied to the fermentation and downstream processing of this compound. This includes optimizing fermentation media to use renewable feedstocks, developing more efficient extraction and purification methods that minimize solvent use, and exploring the use of biocatalysts for specific chemical transformations. rsc.org For example, enzymes could be used to specifically modify the this compound scaffold, creating novel derivatives in a clean and selective manner.

The overarching goal is to create a sustainable and economically viable production platform for this compound and its analogues, minimizing the environmental footprint while maximizing efficiency. acs.org

Role of this compound in Microbial Ecology and Interspecies Interactions

Natural products like this compound are not produced by their host organisms in isolation. In the dense and competitive microbial communities of the soil, these molecules play crucial roles in mediating interactions between different species. nih.govnih.govelifesciences.orgplos.org Understanding the ecological role of this compound can provide insights into why it is produced and how its biosynthesis might be naturally stimulated.

It is well-established that interspecies interactions can trigger the activation of "silent" or cryptic biosynthetic gene clusters in Streptomyces. nih.govresearchgate.netberkeley.edu When grown in co-culture with other bacteria or fungi, Streptomyces species often produce a different array of secondary metabolites than when grown in monoculture. nih.govresearchgate.net This suggests that this compound production could be a response to specific chemical cues from neighboring microbes. Research has shown that co-culturing different microorganisms can mimic natural ecological conditions and serve as a useful tool to activate BGCs to generate new metabolites. researchgate.netnih.gov

This compound, as an antibiotic, likely functions as a competitive weapon , inhibiting the growth of other microbes in the vicinity of the producing Streptomyces strain. Its known activity against Bacillus subtilis supports this hypothesis. frontiersin.org It could also play a role in niche protection , ensuring that the Streptomyces has access to limited nutrients.

Conversely, this compound or its biosynthetic precursors could also act as signaling molecules . At sub-inhibitory concentrations, some antibiotics are known to modulate gene expression in other bacteria, influencing behaviors such as biofilm formation or virulence. It is conceivable that this compound has such signaling functions within its native soil ecosystem.

Future research in this area could involve co-culturing the this compound-producing Streptomyces with a diverse range of soil microbes and using imaging mass spectrometry to visualize the spatial distribution of this compound and other metabolites at the point of interaction. This could reveal specific microbial triggers for this compound production and provide direct evidence of its role in shaping microbial community structure. nih.govnih.gov

Table 3: Investigating the Ecological Role of this compound

| Research Approach | Objective | Potential Insights |

| Co-culture Experiments | Identify microbial species that induce or suppress this compound production. | Understanding the specific ecological triggers for biosynthesis. |

| Imaging Mass Spectrometry | Visualize the spatial localization of this compound during interspecies interactions. | Determining if this compound is used for direct competition or long-range signaling. |

| Transcriptomic Analysis of Co-cultures | Analyze gene expression changes in both the producer and the interacting microbe. | Elucidating the molecular mechanisms of induction and the response of target organisms. |

| Bioactivity Assays | Test the activity of this compound against a panel of relevant soil microorganisms. | Defining the spectrum of its antimicrobial activity and its potential ecological impact. |

Q & A

Q. What are the core structural features of Maggiemycin, and how do they correlate with its antitumor activity?

this compound, a novel anthracyclinone antibiotic, features a tetracyclic aglycone core with hydroxyl and ketone groups critical for intercalation into DNA and topoisomerase inhibition. Structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its anthracycline-like scaffold, which is associated with DNA damage and apoptosis in cancer cells . Researchers should prioritize comparative structural analysis with analogs (e.g., doxorubicin) to identify functional group contributions to potency and toxicity.

Q. What methodologies were used for the initial isolation and purification of this compound?

this compound was isolated from Streptomyces spp. fermentation broths using solvent extraction (ethyl acetate) followed by silica gel chromatography. Purity was validated via high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). For replication, researchers must document solvent ratios, column pressures, and gradient elution protocols to ensure reproducibility .

Q. How can researchers verify the identity of newly synthesized this compound derivatives?

Combine spectroscopic techniques:

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer activity?

Use standardized cytotoxicity assays (e.g., MTT or SRB) across multiple cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and normalize results to cell viability metrics. Document cell culture conditions (e.g., serum concentration, incubation time) to mitigate variability .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

Conduct accelerated stability testing:

- Expose samples to heat (40–60°C), humidity (75% RH), and light.

- Analyze degradation products via HPLC-MS every 24–72 hours.

- Use Arrhenius kinetics to predict shelf life. Report percent degradation and identify major degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported cytotoxicity data for this compound across studies be resolved?

Contradictions often arise from differences in cell line sensitivity, assay protocols, or compound purity. To address this:

- Replicate studies using identical cell lines and culture conditions.

- Validate compound purity via orthogonal methods (e.g., HPLC-NMR).

- Perform meta-analyses to identify confounding variables (e.g., serum starvation effects) .

Q. What strategies optimize the synthetic yield of this compound analogs while minimizing byproducts?

- Employ Design of Experiments (DoE) to test reaction variables (temperature, catalyst loading).

- Use directed biosynthesis to engineer Streptomyces strains for selective production.

- Monitor intermediates with real-time MS or in situ IR spectroscopy to adjust reaction kinetics .

Q. How can researchers design in vivo studies to evaluate this compound’s efficacy-toxicity balance?

- Use orthotopic xenograft models for tumor-specific delivery assessment.

- Measure plasma pharmacokinetics (PK) and tissue distribution via LC-MS/MS.

- Include endpoints for cardiotoxicity (e.g., echocardiography) and hematological toxicity (complete blood counts) .

Q. What computational approaches predict this compound’s binding affinity to novel molecular targets?

Q. How should researchers address variability in this compound’s bioavailability across preclinical models?

Q. Methodological Guidance

- Experimental Replication : Adhere to guidelines in and for detailed methods sections, including raw data deposition in repositories like Zenodo.

- Data Contradiction Analysis : Apply dialectical frameworks () to prioritize variables influencing biological outcomes.

- Ethical Compliance : Follow for participant selection in toxicity studies and for data collection transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.